molecular formula C11H16FN B3284552 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine CAS No. 787585-32-4

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

Cat. No.: B3284552
CAS No.: 787585-32-4
M. Wt: 181.25 g/mol
InChI Key: KEPZZWXEENDALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a propan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group of 3-fluoro-4-methylbenzaldehyde is subjected to reductive amination using a suitable amine, such as 2-methylpropan-2-amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new therapeutic drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: It serves as a tool compound in biological studies to investigate the effects of fluorinated amphetamines on cellular processes and receptor interactions.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets monoamine transporters, including dopamine, norepinephrine, and serotonin transporters, leading to altered neurotransmitter levels in the brain.

    Pathways Involved: By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, resulting in enhanced neurotransmission and potential therapeutic effects.

Comparison with Similar Compounds

    1-(3-Fluoro-4-methylphenyl)-2-aminopropane: Similar structure but lacks the additional methyl group on the propan-2-amine moiety.

    1-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-amine: Similar structure but with a different position of the amine group.

    1-(3-Fluoro-4-methylphenyl)-2-methylbutan-2-amine: Similar structure but with an extended carbon chain.

Uniqueness: 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which imparts distinct physicochemical properties and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPZZWXEENDALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C)(C)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide (131.6 g) obtained in Step 6 was dissolved in acetic acid (200 ml) and ethanol (1 L), and thiourea (46.6 g) was added. The mixture was stirred overnight at 100° C. The reaction mixture was cooled to room temperature, and the precipitated crystals were filtered. The filtrate was concentrated under reduced pressure, and 4N-sodium hydroxide solution (300 ml) was added to the obtained residue. The mixture was extracted 3 times with toluene. The organic layer was washed with brine, and concentrated under reduced pressure. The obtained residue was dissolved in diethyl ether (1 L) and 4N-hydrochloric acid/ethyl acetate solution (255 ml) was added dropwise under ice-cooling. The mixture was stirred for 1 hr and the precipitated crystals were collected by filtration. The obtained crystals were added to a mixture of toluene and 4N-aqueous sodium hydroxide solution. The toluene layer was separated, washed twice with water, and concentrated under reduced pressure to give the title compound (57.9 g).
Name
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-yl]acetamide
Quantity
131.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Reactant of Route 3
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Reactant of Route 4
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Reactant of Route 5
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Reactant of Route 6
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.